molecular formula C15H14O4 B1323782 Ethyl 2-methoxy-1-naphthoylformate CAS No. 22531-51-7

Ethyl 2-methoxy-1-naphthoylformate

Cat. No.: B1323782
CAS No.: 22531-51-7
M. Wt: 258.27 g/mol
InChI Key: OXRCZTZTSFVFEE-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-1-naphthoylformate is an organic compound with the molecular formula C15H14O4. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its light orange solid form and has a molecular weight of 258.27 g/mol .

Preparation Methods

The synthesis of Ethyl 2-methoxy-1-naphthoylformate can be achieved through several synthetic routes. One common method involves the reaction of Nsc290426 with ethyl oxalyl monochloride . The reaction conditions typically require a controlled environment to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up this reaction under optimized conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Ethyl 2-methoxy-1-naphthoylformate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2-methoxy-1-naphthoylformate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be utilized in studies involving enzyme interactions and metabolic pathways. In medicine, the compound’s derivatives could be explored for potential therapeutic applications. Additionally, it finds use in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-1-naphthoylformate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-methoxy-1-naphthoylformate can be compared with other similar compounds, such as ethyl 2-(2-methoxynaphthalen-1-yl)-2-oxoacetate and 1-naphthaleneacetic acid, 2-methoxy-α-oxo-, ethyl ester . These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties that make it suitable for particular research and industrial uses.

Properties

IUPAC Name

ethyl 2-(2-methoxynaphthalen-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-3-19-15(17)14(16)13-11-7-5-4-6-10(11)8-9-12(13)18-2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRCZTZTSFVFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641296
Record name Ethyl (2-methoxynaphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22531-51-7
Record name Ethyl (2-methoxynaphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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